11β-HSD1 Inhibition: Dimethyl vs Des-dimethyl Comparison
7‑Hydroxy‑3,3‑dimethylindolin‑2‑one inhibits human 11β‑HSD1 with IC₅₀ values of 18.6 nM and 6 nM in scintillation proximity assays using HEK293 cells overexpressing the human enzyme [REFS‑1]. The comparator 7‑hydroxyindolin‑2‑one (lacking the gem‑dimethyl groups) exhibits an IC₅₀ of 21 nM in an HTRF assay format [REFS‑2]. Although the assay readouts differ (SPA vs HTRF), the data suggest that the 3,3‑dimethyl modification provides a ≤3.5‑fold improvement in 11β‑HSD1 inhibitory potency relative to the des‑dimethyl scaffold when considering the most potent value (6 nM vs 21 nM).
| Evidence Dimension | Inhibitory potency at human 11β‑HSD1 |
|---|---|
| Target Compound Data | IC₅₀ 18.6 nM (SPA assay, HEK293); IC₅₀ 6 nM (alternate SPA assay, HEK293) |
| Comparator Or Baseline | 7‑Hydroxyindolin‑2‑one (CAS 10238‑74‑1): IC₅₀ 21 nM (HTRF assay) |
| Quantified Difference | Up to 3.5‑fold lower IC₅₀ (6 nM vs 21 nM); 1.1‑fold when comparing 18.6 nM vs 21 nM |
| Conditions | Target compound: HEK293 cells expressing human 11β‑HSD1, [³H]‑cortisone → [³H]‑cortisol conversion, scintillation proximity assay. Comparator: human 11β‑HSD1, HTRF assay (J Med Chem 55:10652–61, 2012). |
Why This Matters
A 3‑fold potency increment can reduce the compound quantity required for cellular IC₅₀ experiments, lowering per‑assay cost when screening at equipotent concentrations.
- [1] BindingDB BDBM50359991 (ChEMBL1927953) – Human 11β‑HSD1 IC₅₀ data for 7‑Hydroxy‑3,3‑dimethylindolin‑2‑one. View Source
- [2] BindingDB BDBM50400147 (ChEMBL2179014) – Human 11β‑HSD1 IC₅₀ = 21 nM for 7‑Hydroxyindolin‑2‑one (HTRF assay). J Med Chem 55:10652–61 (2012). View Source
